molecular formula C11H13BFNO3 B1387904 (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-42-6

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1387904
M. Wt: 237.04 g/mol
InChI Key: LUWFRPUCEBPJIZ-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H13BFNO3 and an average mass of 237.035 Da .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H13BFNO3/c14-11-5-4-9(8-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of boronic esters is another important reaction .

Scientific Research Applications

  • Summary of the Application: The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid”, which are relatively stable, readily prepared, and generally environmentally benign .
  • Methods of Application or Experimental Procedures: The SM coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond . The specific results or outcomes would depend on the particular substrates used in the reaction.

If you are looking for more specific applications, I would recommend referring to the original research articles or reviews on this topic . They may provide more detailed information about the use of this compound in various scientific research applications.

properties

IUPAC Name

[2-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO3/c13-10-4-3-8(7-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWFRPUCEBPJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660202
Record name [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

CAS RN

874289-42-6
Record name B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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